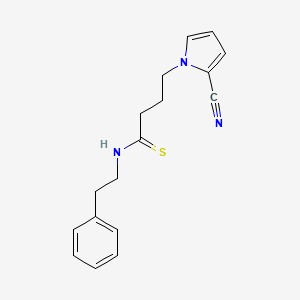![molecular formula C16H17N3OS B14186729 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-61-7](/img/structure/B14186729.png)
5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a propoxyphenyl group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thienopyrimidine-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thienopyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One known target is cytochrome bd oxidase, an enzyme involved in the oxidative phosphorylation pathway in Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial energy metabolism, leading to reduced ATP production and bacterial growth inhibition . The molecular pathways involved include the inhibition of electron transport and the disruption of proton motive force.
Comparación Con Compuestos Similares
5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have similar core structures but differ in their substituents, leading to variations in biological activities and applications.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also share a fused heterocyclic system but have different ring structures and substituents, resulting in distinct chemical and biological properties.
Propiedades
Número CAS |
917906-61-7 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
5-methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-3-8-20-13-7-5-4-6-12(13)19-15-14-11(2)9-21-16(14)18-10-17-15/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
Clave InChI |
IBCGWESWIUZURJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1NC2=C3C(=CSC3=NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)



![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)


![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)

![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)
